The synthesis of 3'-deamino-3'-hydroxydaunorubicin has been achieved through two main synthetic routes. Both methods involve the protection of the 14-hydroxyl group of the aglycone using tert-butylchlorodimethylsilane as a protective group. The key intermediate in these syntheses is the 14-O-tert-butyldimethylsilyl-7-O-(3,4-di-O-acetyl-2,6-dideoxy-alpha-L-lyxo-hexopyranosyl)adriamycinone. This intermediate undergoes successive deacetylation and desilylation to yield the desired product in high yield .
The molecular structure of 3'-deamino-3'-hydroxydaunorubicin can be described as a modified anthracycline framework. It retains the core structure typical of anthracyclines but features specific modifications at the 3' and 14 positions.
The chemical reactivity of 3'-deamino-3'-hydroxydaunorubicin is primarily characterized by its ability to intercalate DNA and inhibit topoisomerase II, which are critical mechanisms for its antitumor effects.
The mechanism of action for 3'-deamino-3'-hydroxydaunorubicin involves several key processes:
Studies have shown that this compound exhibits enhanced cytotoxicity compared to its parent compounds, indicating a potent mechanism against cancer cell lines .
Relevant analyses indicate that these properties contribute significantly to its bioavailability and therapeutic efficacy .
3'-Deamino-3'-hydroxydaunorubicin has significant applications in cancer treatment research due to its potent antitumor activity. It has been evaluated in various preclinical models for its effectiveness against leukemia and solid tumors. Its structural modifications aim to improve efficacy while minimizing cardiotoxicity associated with traditional anthracyclines like daunorubicin and doxorubicin .
3'-Deamino-3'-hydroxydaunorubicin is systematically identified as 9-Acetyl-7-[(4,5-dihydroxy-6-methyl-2-tetrahydropyranyl)oxy]-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione, reflecting its complex polycyclic structure. The compound falls under the chemical taxonomy of anthracycline glycosides, characterized by an anthraquinone chromophore glycosidically linked to an amino sugar. Its molecular formula is C₂₇H₂₈O₁₁, with a molecular weight of 528.51 g/mol, distinguishing it from its parent compound daunorubicin (C₂₇H₂₉NO₁₀) through the replacement of the 3'-amino group with a hydroxyl moiety [2].
The compound is registered under CAS# 95405-79-1 and is also referenced by alternative identifiers including 98103-13-0. Its structural identity is further defined by canonical SMILES notation (C5=CC=C4C(=O)C2=C(C(=C1C(CC(CC1=C2O)(O)C(C)=O)OC3CC(O)C(O)C(C)O3)O)C(=O)C4=C5OC) and InChIKey (QAFPIRVGDWNCDV-UHFFFAOYSA-N), providing unambiguous descriptors for chemical informatics and database retrieval. Additional synonyms include 9-Acetyl-7-(4,5-dihydroxy-6-methyl-tetrahydropyran-2-yl)oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione and various abbreviated chemical designations [1] [2].
Table 1: Chemical Identifiers for 3'-Deamino-3'-hydroxydaunorubicin
Identifier Type | Value |
---|---|
Systematic Name | 9-Acetyl-7-[(4,5-dihydroxy-6-methyl-2-tetrahydropyranyl)oxy]-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione |
Molecular Formula | C₂₇H₂₈O₁₁ |
Molecular Weight | 528.51 g/mol |
CAS Registry Number | 95405-79-1 (98103-13-0) |
SMILES | C5=CC=C4C(=O)C2=C(C(=C1C(CC(CC1=C2O)(O)C(C)=O)OC3CC(O)C(O)C(C)O3)O)C(=O)C4=C5OC |
InChIKey | QAFPIRVGDWNCDV-UHFFFAOYSA-N |
The discovery of anthracyclines traces back to a landmark 1960 research agreement between Farmitalia and the Istituto Nazionale dei Tumori di Milano, establishing a pioneering translational discovery program focused on natural antitumor agents. This collaboration led to the isolation of daunomycin from Streptomyces peucetius found near Castel del Monte (Apulia, Italy) within three years. Initial patent interferences were overcome through transatlantic collaborations with Sloan-Kettering Cancer Institute (New York), culminating in the first clinical trials of this groundbreaking anticancer agent [3].
The subsequent search for improved anthracyclines yielded doxorubicin (adriamycin), recognized as one of the most successful drugs developed in Milan. This discovery initiated the "second act" of Italian antitumor drug development when Professor Di Marco provided Professor Bonadonna with the first vials for clinical evaluation in July 1969. The structural distinction between daunorubicin and doxorubicin resides solely at the C-14 position—daunorubicin possesses a methyl group (-CH₃) while doxorubicin contains a hydroxymethyl group (-CH₂OH) [3] [7].
The development of 3'-deamino-3'-hydroxydaunorubicin emerged from systematic efforts to optimize the sugar moiety pharmacology. Early synthetic routes involved complex glycosidation strategies using protected halosugars, as demonstrated in the coupling of daunomycinone with 1-chloro-2,4,6-trideoxy-3-O-trifluoroacetyl-4-trifluoroacetamido-L-lyxohexopyranose under Koenigs-Knorr conditions. Alternative pathways exploited epimino ring-opening chemistry starting from 3'-deamino-4'-deoxy-3',4'-epiimino daunorubicin, followed by regioselective hydroxylation and deprotection sequences [4] [6]. These synthetic innovations enabled access to diverse structural analogues for biological evaluation, positioning 3'-deamino-3'-hydroxydaunorubicin as a rationally designed derivative within the broader anthracycline development timeline.
The 3'-position of anthracycline sugar moieties represents a critical pharmacophore determinant influencing DNA binding affinity, topoisomerase II inhibition, and susceptibility to enzymatic deactivation. Conventional amino sugars in natural anthracyclines participate in electrostatic interactions with DNA phosphate backbones but also serve as sites for metabolic deamination and quinone-mediated free radical generation. The strategic deamination modification eliminates the positively charged amino group, fundamentally altering molecular interactions with biological targets while potentially mitigating metabolic liabilities and cardiotoxic potential associated with reactive oxygen species formation [6] [7].
Introduction of the 3'-hydroxyl group establishes a novel hydrogen-bonding capability within the minor groove of DNA. This polar functional group can form specific contacts with nucleobase edges and backbone atoms, potentially enhancing sequence recognition properties. Molecular modeling analyses suggest the 3'-hydroxy configuration preferentially stabilizes the drug-DNA complex through additional H-bonding networks not possible with amino substituents. This modification also increases the hydrophilic character of the molecule, potentially influencing cellular uptake kinetics and subcellular distribution patterns compared to parent compounds [4].
Biochemical evaluations demonstrate that the 3'-hydroxy modification preserves topoisomerase II poisoning capacity—a critical mechanism for anthracycline-induced DNA damage. The planar tetracyclic chromophore intercalates between DNA base pairs, particularly favoring GC-rich sequences, while the modified sugar moiety stabilizes the cleavage complex. The bioactivity profile of 3'-hydroxy analogues shows comparable in vitro cytotoxicity against leukemia cell lines (P388, L1210) and enhanced in vivo antitumor activity in murine models compared to doxorubicin, validating the pharmacological significance of this structural modification [4] [7].
Table 2: Comparative Activity Profile of Selected Anthracycline Derivatives
Compound | In Vitro Cytotoxicity (P388 Leukemia) | Topoisomerase II Inhibition | DNA Binding Affinity |
---|---|---|---|
Daunorubicin | High | High | High |
Doxorubicin | High | High | High |
3'-Deamino-3'-hydroxydaunorubicin | Comparable to doxorubicin | Preserved | Modified interaction |
3'-Hydroxyesorubicin | Similar to doxorubicin | High | Enhanced specificity |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7